3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
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Overview
Description
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyano group at the 5-position.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . Their continuous activation and overexpression can lead to cancer .
Mode of Action
this compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity with an IC50 value of 56 nM . It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated . This triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03, a derivative of this compound, demonstrated good plasma stability . It also showed low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . For example, compound C03 inhibited the proliferation of the Km-12 cell line .
Preparation Methods
The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carbonitrile with a suitable pyridine derivative . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The cyano group at the 5-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyano group. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine and cyano groups, resulting in different chemical properties and biological activities.
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and potency.
These comparisons highlight the importance of specific substituents in determining the chemical and biological properties of pyrazolopyridine derivatives.
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLWKIWJZDDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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